Cyanoacetic acid
Overview
Description
Cyanoacetic acid is an organic compound that appears as a white, hygroscopic solid . The compound contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a precursor to cyanoacrylates, components of adhesives . It is also a versatile intermediate in the preparation of chemicals .
Synthesis Analysis
Cyanoacetic acid is prepared by treating chloroacetate salts with sodium cyanide followed by acidification . Electrosynthesis by cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile also affords cyanoacetic acid . A study has also focused on the development and validation of an analytical method for quantifying cyanoacetic acid in teriflunomide drug substance using high-performance ion chromatography .
Molecular Structure Analysis
The molecular formula of Cyanoacetic acid is C3H3NO2 . It has a molecular weight of 85.0614 . The structure contains a nitrile group (−C≡N) and a carboxylic acid group .
Chemical Reactions Analysis
Cyanoacetic acid is used to do cyanoacetylation . It is about 1000x more acidic than acetic acid, with a pKa of 2.5 . Upon heating at 160 °C, it undergoes decarboxylation to give acetonitrile . The largest scale reaction is its esterification to give the corresponding ester ethyl cyanoacetate, which is then transformed to ethyl cyanoacrylate used as superglue, via reaction with formaldehyde .
Physical And Chemical Properties Analysis
Cyanoacetic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 318.5±0.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 61.6±6.0 kJ/mol . The flash point is 107.8±0.0 °C . The index of refraction is 1.440 .
Scientific Research Applications
Electrosynthesis Applications
Cyanoacetic acid can be synthesized through an electrochemical process. In a study by Batanero et al. (2004), cyanoacetic acid was formed by the cathodic reduction of CO2 and anodic oxidation of the tetraalkylammonium salt anion in acetonitrile. This method presents an innovative approach to cyanoacetic acid production, highlighting its potential in electrochemical applications (Batanero et al., 2004).
Catalysis and Decomposition Studies
Cyanoacetic acid demonstrates significant reactivity in the presence of tungsten(0) carboxylates, as shown in research by Darensbourg et al. (1993). Their study found that cyanoacetic acid decomposes into CO2 and CH3CN when exposed to these catalysts. This finding is crucial for understanding chemical reactions involving cyanoacetic acid in catalytic environments (Darensbourg et al., 1993).
Synthesis of Chemical Compounds
Cyanoacetic acid derivatives serve as key starting materials in multicomponent reaction (MCR) scaffolds. Wang et al. (2012) explored the synthesis of 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes, showcasing cyanoacetic acid's role in producing diverse chemical compounds (Wang et al., 2012).
Prebiotic Chemistry
Cyanoacetic acid plays a significant role in prebiotic chemistry. Sanchez et al. (1966) reported that cyanoacetylene, a related compound, reacts with simple inorganic substances to yield important biological compounds like aspartic acid and cytosine, suggesting cyanoacetic acid's potential importance in the origins of life (Sanchez et al., 1966).
Role in Dye-Sensitized Solar Cells
Theoretical studies have investigated the use of cyano acid derivatives, including cyanoacetic acid, in dye-sensitized solar cells (DSSC). Mahmud and Sudarlin (2018) explored the efficiency of various cyano acid derivatives as electron acceptors in cyanidin compounds, highlighting cyanoacetic acid's potential application in renewable energy technologies (Mahmud & Sudarlin, 2018).
Safety And Hazards
Future Directions
While specific future directions for Cyanoacetic acid are not mentioned in the search results, it is a versatile intermediate in the preparation of chemicals . It is a precursor to synthetic caffeine via the intermediacy of theophylline . It is also a building block for many drugs . Therefore, it can be inferred that its use in the synthesis of various compounds will continue to be explored.
Relevant Papers
Several papers have been published on the topic of Cyanoacetic acid. For instance, a paper titled “Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds” discusses the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Another paper titled “Cyanoacetylation of amines: recent advances in preparation” provides a systematic and comprehensive survey of the preparation methods of N-cyanoacetamides .
properties
IUPAC Name |
2-cyanoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIREBYILWEBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
Record name | CYANOACETIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027149 | |
Record name | Cyanoacetic acid | |
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Molecular Weight |
85.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanoacetic acid is a yellow-brown liquid with an unpleasant odor. Sinks and mixes with water. (USCG, 1999), White hygroscopic solid; [Hawley] White crystalline solid; [MSDSonline] | |
Record name | CYANOACETIC ACID | |
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Record name | Cyanoacetic acid | |
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Boiling Point |
108 °C at 15 mm Hg | |
Record name | CYANOACETIC ACID | |
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Solubility |
Sol in water, alcohol, ether; slightly sol in benzene, chloroform, Slightly sol in acetic acid | |
Record name | CYANOACETIC ACID | |
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Density |
greater than 1.1 at 68 °F (USCG, 1999) | |
Record name | CYANOACETIC ACID | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | Cyanoacetic acid | |
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Product Name |
Cyanoacetic acid | |
Color/Form |
Hygroscopic crystals | |
CAS RN |
372-09-8 | |
Record name | CYANOACETIC ACID | |
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Record name | Cyanoacetic acid | |
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Record name | Cyanoacetic acid | |
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Record name | CYANOACETIC ACID | |
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Record name | Acetic acid, 2-cyano- | |
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Record name | Cyanoacetic acid | |
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Record name | Cyanoacetic acid | |
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Record name | CYANOACETIC ACID | |
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Melting Point |
151 °F (USCG, 1999), 66 °C | |
Record name | CYANOACETIC ACID | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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